N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide, commonly known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has shown promising results in cancer immunotherapy and is currently being studied in clinical trials.
Mécanisme D'action
CPI-444 works by binding to the adenosine A2A receptor and preventing adenosine from binding to the receptor. Adenosine is known to inhibit the activity of immune cells, such as T cells, and promote the growth of tumors. By blocking the adenosine A2A receptor, CPI-444 can enhance the activity of immune cells and inhibit tumor growth.
Biochemical and Physiological Effects:
CPI-444 has been shown to increase the activation and proliferation of T cells, which are key immune cells in fighting cancer. It also reduces the production of cytokines that promote tumor growth and angiogenesis. In addition, CPI-444 has been shown to enhance the infiltration of immune cells into tumors, which can improve the effectiveness of other cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPI-444 in lab experiments is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the type of cancer and the immune response of the patient. In addition, the optimal dosage and administration schedule for CPI-444 are still being studied.
Orientations Futures
Future research on CPI-444 could focus on optimizing its dosage and administration schedule to maximize its effectiveness in different types of cancer. It could also explore the potential of combining CPI-444 with other cancer treatments, such as chemotherapy and radiation therapy. In addition, further research could investigate the role of adenosine A2A receptor in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Méthodes De Synthèse
CPI-444 is synthesized through a multi-step process that involves the reaction of 2-fluoro-4-nitrobenzoic acid with cyclopropylamine, followed by reduction and coupling reactions. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
CPI-444 has gained attention as a potential cancer immunotherapy agent due to its ability to block the adenosine A2A receptor, which is known to suppress the immune response to tumors. Preclinical studies have shown that CPI-444 can enhance the effectiveness of other cancer treatments, such as checkpoint inhibitors, by reversing the immunosuppressive effects of adenosine.
Propriétés
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-11-15(20-17(22)12-9-10-12)7-4-8-16(11)21-18(23)13-5-2-3-6-14(13)19/h2-8,12H,9-10H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRFWCRVSSUAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.